molecular formula C4H8Cl2N4O B2760048 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride CAS No. 2225142-23-2

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride

Cat. No. B2760048
CAS RN: 2225142-23-2
M. Wt: 199.04
InChI Key: JFZBPCQTDJZUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride consists of a pyrimidine ring with two amino groups at the 4 and 5 positions and a hydroxyl group at the 2 position .


Physical And Chemical Properties Analysis

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 199.04 . The boiling point is 229 °C/32 mmHg and the melting point is 204-206 °C .

Scientific Research Applications

Chemical Structure and Properties

The compound “4,5-Diaminopyrimidin-2(1H)-one dihydrochloride” has the molecular formula C4H6N4S . It is also known as 2(1H)-Pyrimidinethione, 4,6-diamino- . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Copper Corrosion Inhibitor

One of the significant applications of this compound is as a copper corrosion inhibitor. In a study, the inhibition effect of 4,6-diamino-2-mercaptopyrimidine (DAMP) as a copper corrosion inhibitor in 3.5 wt% NaCl solution was investigated . The inhibition efficiency increased with increasing DAMP concentration in the range of 1.0 to 2.0 mM DAMP and decreased with increasing temperature . The maximum inhibition efficiency reached 93.2% at 2.0 mM DAMP .

Quantum Chemical Calculations

Quantum chemical calculations revealed that the DAMP molecule was adsorbed on the copper surface in a paralleled way through S and N atoms and the pyrimidine ring . This information is crucial for understanding the interaction of the compound with other substances at the molecular level.

Adsorption Properties

The adsorption of DAMP was found to obey the Langmuir adsorption isotherm . This property is important in various fields, including environmental science, where adsorption is used to remove pollutants from water and air.

Synthesis and Analytical Studies

The compound has been synthesized and studied for its analytical properties . These studies are essential for understanding the compound’s behavior under different conditions and for developing new methods for its synthesis.

Safety and Hazards

The safety information for 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(9)8-3(2)6;;/h1H,5H2,(H3,6,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBPCQTDJZUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.